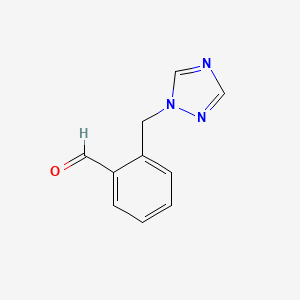
2-(1H-1,2,4-triazol-1-ylméthyl)benzaldéhyde
Vue d'ensemble
Description
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C10H9N3O. It is a derivative of benzaldehyde, where a 1H-1,2,4-triazole ring is attached to the benzyl position.
Applications De Recherche Scientifique
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mécanisme D'action
Target of Action
Related compounds, such as 1,2,4-triazole benzoic acid hybrids, have been studied for their inhibitory activities against cancer cell lines .
Mode of Action
It’s worth noting that related compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
Related compounds have demonstrated cytotoxic effects towards cancer cells, with some showing very weak cytotoxic effects towards normal cells .
Analyse Biochimique
Biochemical Properties
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .
Transport and Distribution
The transport and distribution of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with other biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. One common method is the use of a condensation reaction where benzaldehyde is reacted with 1H-1,2,4-triazole under acidic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or other nucleophiles.
Major Products Formed
Oxidation: 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.
Reduction: 2-(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound without the benzaldehyde moiety.
Benzaldehyde: The parent compound without the triazole ring.
2-(1H-1,2,4-triazol-1-yl)benzoic acid: An oxidized form of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde.
Uniqueness
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is unique due to the presence of both the triazole ring and the benzaldehyde moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Propriétés
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZXSFDTOZFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594570 | |
| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-62-3 | |
| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B1627474.png)

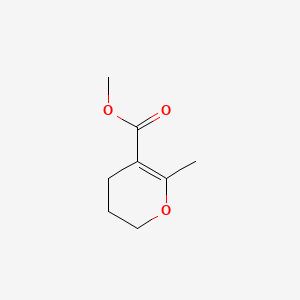
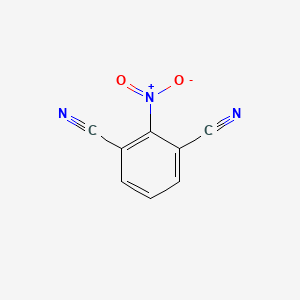
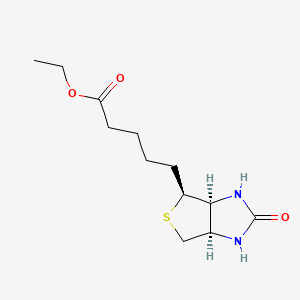
![4-[(4-Anilino-5-bromopyrimidin-2-yl)amino]benzoic acid](/img/structure/B1627481.png)

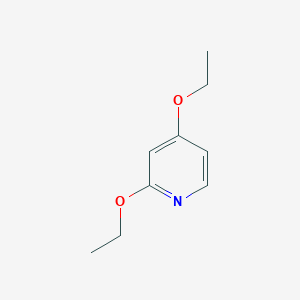
![3-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1627485.png)

![5-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B1627492.png)


